N-(2-thienylmethyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thienylmethyl)-4-biphenylcarboxamide, also known as TBX, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the family of benzamides and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(2-thienylmethyl)-4-biphenylcarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been found to inhibit the activity of the histone deacetylase enzyme, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of fibrosis-related genes, such as collagen I and α-SMA. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
N-(2-thienylmethyl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(2-thienylmethyl)-4-biphenylcarboxamide. One area of research is the development of more potent and selective this compound analogs that can be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound and its effects on different cell types. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored. Finally, the safety and efficacy of this compound should be evaluated in preclinical and clinical studies.
Synthesis Methods
N-(2-thienylmethyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenemethanol with 4-biphenylcarboxylic acid chloride in the presence of a base. This reaction leads to the formation of the intermediate N-(2-thienylmethyl)-4-biphenylcarboxylic acid, which is then converted into this compound through the reaction with thionyl chloride and ammonia.
Scientific Research Applications
N-(2-thienylmethyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of fibrosis-related genes.
Properties
IUPAC Name |
4-phenyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c20-18(19-13-17-7-4-12-21-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKKHISKXANAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.